4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-Chlorophenoxyacetyl chloride, which is used in the preparation of substituted acetophenone derivatives . A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which might be related to the compound , involves reactions of two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 4-Chlorophenoxyacetyl chloride have been studied. It was used in the preparation of substituted acetophenone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Chlorophenoxyacetyl Chloride have been analyzed. It has a molecular weight of 205.04, a refractive index of 1.5486, a boiling point of 142 °C/17 mmHg, a melting point of 18.8 °C, and a density of 1.314 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Agents
Research has demonstrated the synthesis and evaluation of quinoxaline derivatives, including those related to 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, for their antimicrobial and antituberculosis properties. These compounds have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis. The study by Jaso et al. (2003) highlights the synthesis of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives, which exhibited good antitubercular activity with low cytotoxicity, positioning them as valid leads for further research in antimicrobial applications Jaso, Zarranz, Aldana, & Monge, 2003.
Corrosion Inhibitors
Quinoxalines have also been studied for their potential as corrosion inhibitors. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of some quinoxaline compounds, including derivatives of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, as corrosion inhibitors for copper in nitric acid. This research offers insights into the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, laying the groundwork for their application in protecting metals from corrosion Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014.
Environmental Degradation Studies
The degradation of environmental pollutants is another area where related compounds have shown applicability. For instance, the study on the enhanced degradation of 2,4-dichlorophenoxyacetic acid by pre-magnetization Fe-C activated persulfate reveals the potential of quinoxaline derivatives in environmental remediation efforts. This research underscores the role of such compounds in improving the degradation and dechlorination of persistent herbicides, thus contributing to the development of more efficient and sustainable environmental clean-up technologies Li, Zhou, & Pan, 2018.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXLLQFYPAOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.